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molecular formula C10H10N2OS B8518854 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenethiol

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenethiol

Cat. No. B8518854
M. Wt: 206.27 g/mol
InChI Key: HPMMBSCZXDFNLM-UHFFFAOYSA-N
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Patent
US08288536B2

Procedure details

2-Ethyl-5-(4-(tritylthio)phenyl)-1,3,4-oxadiazole was dissolved in trifluoroacetic acid (5 ml) and a large excess of triethyl silane (500 μl) was added. The solution was stirred for 10 minutes then the solvent was removed under a stream of nitrogen to leave 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzenethiol-Compound F 98 mg (99%).
Name
2-Ethyl-5-(4-(tritylthio)phenyl)-1,3,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:10][CH:9]=2)=[N:6][N:7]=1)[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:1]([C:3]1[O:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=2)=[N:6][N:7]=1)[CH3:2]

Inputs

Step One
Name
2-Ethyl-5-(4-(tritylthio)phenyl)-1,3,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1OC(=NN1)C1=CC=C(C=C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=NN=C(O1)C1=CC=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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